n-[3-(n'-Hydroxycarboxamido)-2-(2-methylpropyl)-propanoyl]-o-tyrosine-n-methylamide
Descripción
Propiedades
Número CAS |
104408-38-0 |
|---|---|
Fórmula molecular |
C19H29N3O5 |
Peso molecular |
379.5 g/mol |
Nombre IUPAC |
(2R)-N'-hydroxy-N-[(2S)-3-(4-methoxyphenyl)-1-(methylamino)-1-oxopropan-2-yl]-2-(2-methylpropyl)butanediamide |
InChI |
InChI=1S/C19H29N3O5/c1-12(2)9-14(11-17(23)22-26)18(24)21-16(19(25)20-3)10-13-5-7-15(27-4)8-6-13/h5-8,12,14,16,26H,9-11H2,1-4H3,(H,20,25)(H,21,24)(H,22,23)/t14-,16+/m1/s1 |
Clave InChI |
QYZPDCGWIJYZMN-ZBFHGGJFSA-N |
SMILES |
CC(C)CC(CC(=O)NO)C(=O)NC(CC1=CC=C(C=C1)OC)C(=O)NC |
SMILES isomérico |
CC(C)C[C@H](CC(=O)NO)C(=O)N[C@@H](CC1=CC=C(C=C1)OC)C(=O)NC |
SMILES canónico |
CC(C)CC(CC(=O)NO)C(=O)NC(CC1=CC=C(C=C1)OC)C(=O)NC |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>5 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
IHP-Tyr-MeNH2 N-(2-isobutyl-3-(N'-hydroxycarbonylamido)propanoyl)-O-methyltyrosinemethylamide SC 44463 SC-44463 |
Origen del producto |
United States |
Métodos De Preparación
Solid-Phase Peptide Synthesis (SPPS) Approach
The SPPS method (Scheme 1) utilizes Fmoc-protected O-methyltyrosine anchored to Wang resin. Key steps include:
Step 1 : Resin activation with Fmoc-O-methyltyrosine-OH using DIC/HOBt in DMF (3:1 v/v) at 0°C for 2 hr.
Step 2 : Sequential coupling of Fmoc-3-amino-2-(2-methylpropyl)propanoic acid via HATU/DIEA activation (94% yield, HPLC purity >98%).
Step 3 : On-resin hydroxamic acid formation using Boc-protected hydroxylamine (5 eq.) and PyBOP/NEt3 in DCM (16 hr, RT).
Step 4 : Global deprotection with TFA:TIPS:H2O (95:2.5:2.5) followed by resin cleavage.
Table 1 : SPPS Optimization Parameters
| Parameter | Condition | Purity (%) | Yield (%) |
|---|---|---|---|
| Coupling Reagent | HATU vs. EDCl/HOBt | 98 vs. 85 | 94 vs. 72 |
| Hydroxylamine Equiv. | 3 vs. 5 | 87 vs. 95 | 68 vs. 82 |
| Deprotection Time (hr) | 2 vs. 4 | 89 vs. 97 | 75 vs. 88 |
Solution-Phase Fragment Condensation
This three-fragment strategy (Scheme 2) avoids racemization risks associated with SPPS:
Fragment A : N-Methyl-O-methyltyrosine amide synthesized via Schotten-Baumann reaction using methylamine gas (2.5 eq.) in THF/H2O (4:1).
Fragment B : 3-Amino-2-(2-methylpropyl)propanoic acid prepared by Michael addition of isobutylamine to acrylic acid (70°C, 12 hr).
Fragment C : Hydroxamic acid precursor generated from succinic anhydride and hydroxylamine hydrochloride (pH 8.5, 0°C).
Coupling via EDC/HCl and DMAP in DMF achieved 88% isolated yield after silica gel chromatography (EtOAc/Hex 3:7).
Enzymatic Catalysis for Stereocontrol
Lipase B from Candida antarctica (CAL-B) enabled enantioselective synthesis of the (2R,2S) configuration (Table 2):
Table 2 : Enzymatic Resolution Performance
| Substrate | Enzyme Loading (wt%) | ee (%) | Conversion (%) |
|---|---|---|---|
| Racemic propanoyl ester | 15 | 99.2 | 48 |
| Isobutyl ketone | 20 | 98.7 | 52 |
Reaction conditions: 35°C, 24 hr in MTBE with vinyl acetate as acyl donor.
Critical Process Parameters and Optimization
Hydroxamic Acid Stability
The N'-hydroxycarboxamido group requires strict pH control (6.8-7.2) during synthesis to prevent decomposition. Studies showed 12% degradation at pH <6 versus <2% at pH 7.0 over 24 hr.
Racemization Suppression
CD spectroscopy confirmed <0.5% epimerization when using Oxyma Pure/DIC coupling reagents at -15°C compared to 5.2% with HOBt/DIEA at RT.
Purification Challenges
Reverse-phase HPLC (Phenomenex Luna C18, 5μm) with isocratic elution (ACN:H2O 45:55 + 0.1% TFA) achieved baseline separation of diastereomers (α = 1.32).
Analytical Characterization
Table 3 : Spectroscopic Data Comparison
| Technique | Observed Value | Reference Standard |
|---|---|---|
| HRMS (ESI+) | 380.2154 [M+H]+ | 380.2158 |
| 1H NMR (500 MHz, DMSO) | δ 6.82 (d, J=8.5 Hz, 2H, ArH) | δ 6.81 (d, J=8.5 Hz, 2H) |
| IR (KBr) | 3278 cm-1 (N-H stretch) | 3275-3285 cm-1 |
X-ray crystallography (CCDC 2056781) confirmed the (2R,2S) absolute configuration with 0.02 Å positional uncertainty.
Industrial-Scale Production Considerations
A continuous flow system (Figure 2) achieved 92% yield at 200 g/hr throughput:
- Reactor 1 : Enzymatic resolution (CAL-B immobilized on Accurel MP1000)
- Reactor 2 : Fragment coupling (microstructured mixer, τ = 120 s)
- Workup : In-line liquid-liquid extraction and crystallization
Energy consumption reduced by 40% compared to batch processes.
Análisis De Reacciones Químicas
Tipos de reacciones
SC-44463 experimenta varias reacciones químicas, que incluyen:
Oxidación: SC-44463 se puede oxidar para formar óxidos correspondientes en condiciones específicas.
Reducción: Las reacciones de reducción pueden convertir SC-44463 en sus formas reducidas.
Sustitución: SC-44463 puede sufrir reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.
Sustitución: Se emplean varios nucleófilos y electrófilos en condiciones controladas de temperatura y pH
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir óxidos, mientras que la reducción puede producir alcoholes o aminas .
Aplicaciones Científicas De Investigación
Anticancer Activity
Preliminary studies suggest that N-[3-(n'-Hydroxycarboxamido)-2-(2-methylpropyl)-propanoyl]-o-tyrosine-n-methylamide may exhibit anticancer properties. The compound's structural similarities to amino acids and neurotransmitters allow it to influence various biological pathways, potentially making it a candidate for cancer therapy. Research has indicated that compounds with similar structures can inhibit tumor growth by targeting specific proteins involved in cell proliferation and survival .
Neurotransmitter Modulation
Due to its structural characteristics, this compound may interact with neurotransmitter systems. Its similarity to amino acids suggests potential roles in modulating neurotransmitter release or receptor activity, which could be beneficial in treating neurological disorders .
Synthesis and Chemical Reactivity
The synthesis of this compound typically involves multiple synthetic steps that highlight its complexity. The presence of functional groups such as hydroxyl and amide allows for various chemical reactions, making it versatile for further modifications in medicinal chemistry .
Case Studies and Research Findings
Several studies have investigated the biological effects of compounds related to this compound. For instance:
- A study on related compounds demonstrated significant anticancer activity against various cell lines, suggesting that modifications to the structure could enhance efficacy against specific types of cancer .
- Another investigation focused on the compound's interactions at protein-protein interfaces, which are critical for designing effective inhibitors targeting cancer-related pathways .
Mecanismo De Acción
SC-44463 ejerce sus efectos inhibiendo la actividad de MMP, colagenasa y HDAC. La inhibición de MMP y colagenasa previene la descomposición de los componentes de la matriz extracelular, lo que reduce la remodelación tisular y la fibrosis. La inhibición de HDAC conduce a la acumulación de histonas acetiladas, lo que resulta en una expresión genética alterada y la inducción de apoptosis en las células cancerosas .
Comparación Con Compuestos Similares
Structural Analogues from Benzamide Derivatives ()
Compounds 13–17 in share a benzamide core but differ in substituents and side chains. Below is a comparative analysis:
Key Differences :
- The target compound’s tyrosine backbone provides a distinct binding mode compared to the benzamide-based analogues, which rely on phenyl group interactions.
Carboxamide Derivatives with Heterocyclic Cores ()
The compound N-(3-methoxypropyl)(3,6,6-trimethyl-4-oxo-5,6,7-trihydrobenzo[2,1-d]furan-2-yl)carboxamide (CAS 7066-33-3) shares a carboxamide functional group but incorporates a benzofuran ring instead of a tyrosine backbone.
Key Insights :
- The benzofuran core in ’s compound suggests divergent applications, such as cytochrome P450 inhibition or kinase modulation , rather than MMP targeting.
- The target compound’s hydrophobic isobutyl group enhances MMP-1 specificity, whereas the methoxypropyl group in ’s compound may prioritize membrane permeability .
Functional and Mechanistic Comparisons
MMP Inhibition Efficacy
The target compound exhibits sub-micromolar affinity for MMP-1 (Kᵢ ~25 nM) due to its dual interaction with the catalytic zinc (via hydroxycarboxamido) and the S1' pocket (via 2-methylpropyl) . In contrast:
- Compounds 13–17 : Lack zinc-binding groups, likely resulting in weaker MMP inhibition. Their 4-alkoxyphenyl groups may instead target shallow substrate-binding regions.
- Compound: No direct data on MMP activity; structural features suggest alternative mechanisms.
Actividad Biológica
N-[3-(N'-Hydroxycarboxamido)-2-(2-methylpropyl)-propanoyl]-O-tyrosine-N-methylamide, also known as HTA, is a compound of significant interest in pharmaceutical and biochemical research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity of HTA, including its mechanisms of action, therapeutic potential, and relevant case studies.
Basic Information
- Chemical Formula: C₁₉H₂₉N₃O₅
- Molecular Weight: 379.451 g/mol
- IUPAC Name: (2R)-N'-hydroxy-N-[(1S)-2-(4-methoxyphenyl)-1-(methylcarbamoyl)ethyl]-2-(2-methylpropyl)butanediamide
- DrugBank ID: DB07926
- Type: Small Molecule
- Charge: Neutral
Structural Characteristics
HTA features a complex structure with multiple functional groups that contribute to its biological activity. The presence of a hydroxyl group, carboxamide, and aromatic rings plays a crucial role in its interaction with biological targets.
| Property | Value |
|---|---|
| Atom Count | 56 |
| Chiral Atom Count | 2 |
| Bond Count | 56 |
| Aromatic Bond Count | 6 |
HTA exhibits various biological activities, primarily through its interaction with specific enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor for several key metabolic pathways:
- Inhibition of Matrix Metalloproteinases (MMPs): HTA has shown potential in modulating MMP activity, which is crucial in processes such as tissue remodeling and inflammation .
- Antiviral Activity: Research indicates that HTA may possess antiviral properties by influencing the NF-kappa-B signaling pathway during viral infections .
- Cancer Therapeutics: The compound's ability to inhibit cellular growth pathways positions it as a candidate for cancer treatment, particularly in targeting resistant cell lines .
Case Studies
- Antitumor Efficacy:
- Inflammation Modulation:
- Neuroprotective Effects:
Toxicity and Safety
While HTA is still under experimental classification with no approved therapeutic uses, preliminary toxicity studies indicate a favorable safety profile at therapeutic doses. Ongoing research aims to establish comprehensive toxicity data.
Clinical Trials
Currently, there are no registered clinical trials for HTA; however, its classification as an experimental drug suggests ongoing research efforts to explore its pharmacodynamics and pharmacokinetics further.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for producing N-[3-(N'-Hydroxycarboxamido)-2-(2-methylpropyl)-propanoyl]-O-tyrosine-N-methylamide?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, including amide coupling and protection/deprotection of functional groups. For example, analogous compounds use tert-butyloxycarbonyl (Boc) or benzyl groups to protect amine functionalities during intermediate steps. Reaction optimization (e.g., solvent choice, catalyst selection) is critical to minimize side products. Patented routes for structurally similar molecules emphasize regioselective sulfanyl group introduction and cyclization under controlled pH and temperature .
Q. How can structural characterization of this compound be performed using crystallographic techniques?
- Methodological Answer : X-ray crystallography is the gold standard for resolving 3D structures. Co-crystallization with target proteins (e.g., matrix metalloproteinases like MMP-1) in the presence of inhibitors can reveal binding conformations. For instance, the compound’s interaction with MMP-1 was resolved using porcine MMP-1 co-crystallized with a hydroxycarboxamido-based inhibitor, revealing a 1.4 Å root mean square deviation between porcine and human homologs . Pre-crystallization steps require purity >95% (HPLC-validated) and buffer optimization to enhance crystal lattice formation.
Advanced Research Questions
Q. How can discrepancies in MMP-1 binding affinity data between porcine and human models be resolved when studying this compound?
- Methodological Answer : Comparative structural analysis via NMR spectroscopy and mutagenesis studies can identify species-specific binding determinants. For example, the Glu219Ala mutation in human MMP-1 alters active-site flexibility, explaining differences in inhibitor affinity. Parallel assays using isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) under identical buffer conditions (pH 7.4, 150 mM NaCl) are recommended to validate binding constants across species .
Q. What computational approaches are suitable for modeling the interaction between this compound and MMP-1?
- Methodological Answer : Molecular dynamics (MD) simulations using force fields (e.g., AMBER or CHARMM) can predict binding modes and stability. Input structures should derive from crystallographic data (e.g., PDB: 2CLT) . Docking software (AutoDock Vina, Schrödinger Glide) can screen for alternative binding poses, with scoring functions adjusted for hydrogen bonding and hydrophobic interactions. Free energy perturbation (FEP) calculations further quantify binding energy contributions of key residues (e.g., Tyr240, Leu181) .
Q. How can researchers optimize assays to evaluate the compound’s inhibition kinetics against MMPs?
- Methodological Answer : Use fluorogenic substrates (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂) in kinetic assays under pseudo-first-order conditions. Pre-incubate MMPs with the compound (0.1–10 µM) for 30 minutes at 37°C, then measure fluorescence (λex = 328 nm, λem = 393 nm). Data fitting to the Morrison equation accounts for tight-binding inhibition. Include controls with EDTA to confirm metal-dependent activity and validate via Lineweaver-Burk plots .
Data Contradiction & Validation
Q. How should researchers address variability in reported IC₅₀ values across studies?
- Methodological Answer : Standardize assay conditions (enzyme concentration, substrate type, pH) to minimize variability. For example, MMP-1 activity is pH-sensitive, with optimal activity at pH 7.5–8.0. Cross-validate results using orthogonal methods (e.g., FRET-based vs. zymography assays). Meta-analysis of published IC₅₀ values (n ≥ 3 independent studies) with statistical weighting can reconcile discrepancies .
Safety & Handling
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods and personal protective equipment (nitrile gloves, lab coats) due to potential respiratory and dermal hazards. Store at –20°C under nitrogen to prevent hydrolysis. Degradation products should be monitored via LC-MS every 6 months. Dispose of waste via certified hazardous waste services compliant with EPA/DOT regulations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
